N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the piperidine class of chemicals. This compound is recognized for its significant role in pharmaceutical applications, particularly as a synthetic intermediate in drug development. Its molecular formula is , and it has a molecular weight of approximately 240.77 g/mol . The compound is primarily utilized in the synthesis of various bioactive molecules due to its structural properties.
This compound can be sourced from various chemical suppliers, including BLD Pharm and BenchChem, which provide detailed specifications and availability . It is classified under piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is often used as a building block in synthesizing more complex organic molecules.
The synthesis of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methyl-4-piperidone with 4-methylbenzyl chloride under basic conditions. This process may include the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
The molecular structure of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride features a piperidine ring substituted with a methyl group and a para-methylbenzyl group. The structural representation can be summarized as follows:
InChI=1S/C13H21N2.ClH/c1-10-3-5-12(6-4-10)11-16-9-7-13(14)8-15-2;1H
IYNHSLAHSOCWGQ-UHFFFAOYSA-N
This structure indicates the presence of both nitrogen atoms in the piperidine ring and additional functional groups that contribute to its reactivity and biological properties .
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride can undergo several types of chemical reactions:
These reactions highlight the versatility of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride as a synthetic intermediate in organic chemistry .
While specific mechanisms of action for N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride are not extensively documented, compounds within the piperidine class often act on various neurotransmitter systems. For instance, they may interact with muscarinic receptors or other targets involved in neurological functions. Understanding these interactions can provide insights into potential therapeutic applications, particularly in treating conditions related to neurotransmitter imbalances .
The physical properties of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings .
N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride has several applications in scientific research:
These applications underscore the importance of this compound in advancing research across multiple scientific disciplines.
The core synthetic route to N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride employs nucleophilic substitution between a piperidine precursor and a benzyl halide. Two predominant approaches exist:
Table 1: Nucleophilic Substitution Route Optimization
Benzyl Halide | Piperidine Precursor | Base | Solvent | Yield (%) |
---|---|---|---|---|
4-Methylbenzyl Cl | N-Methylpiperidin-4-amine | K₂CO₃ | CH₃CN | 78 |
4-Methylbenzyl Br | 1-Methyl-4-piperidone | NaBH₃CN | MeOH | 65 |
Optimization focuses on maximizing yield and minimizing byproducts:
Organic Bases: Triethylamine in toluene facilitates higher temperatures (reflux), accelerating kinetics but risking Hofmann elimination [4] [7].
Solvent Systems:
Table 2: Solvent/Base Impact on Yield
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | CH₃CN | 80 | 12 | 78 |
Et₃N | Toluene | 110 | 8 | 72 |
NaOH | H₂O/EtOH | 25 | 24 | 65 |
The tertiary amine scaffold permits further derivatization:
Treatment with m-CPBA or H₂O₂ generates N-oxide derivatives for solubility modulation [4].
Piperidine Ring Functionalization:
Mannich Reactions: Ketone intermediates undergo condensation with aldehydes/amines to yield bispidinones .
Benzyl Group Modifications:
Salt formation and purification present critical bottlenecks:
Hygroscopicity: The hydrochloride salt absorbs moisture, requiring anhydrous drying under vacuum [2].
Purification Challenges:
Table 3: Salt Formation Methods Comparison
Acid Source | Solvent | Temperature (°C) | Purity (%) | Crystal Stability |
---|---|---|---|---|
Gaseous HCl | IPA/Ether | 0–5 | 98 | High |
Aqueous HCl | H₂O/EtOH | 25 | 90 | Moderate (hygroscopic) |
HCl-Dioxane | THF | -10 | 95 | High |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2